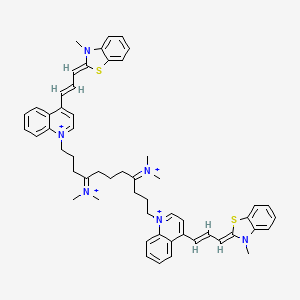

ToTo-3 tetracation

説明

特性

分子式 |

C55H62N6S2+4 |

|---|---|

分子量 |

871.3 g/mol |

IUPAC名 |

[8-dimethylazaniumylidene-1,11-bis[4-[(E,3Z)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]undecan-4-ylidene]-dimethylazanium |

InChI |

InChI=1S/C55H62N6S2/c1-56(2)44(24-18-38-60-40-36-42(46-26-7-9-28-48(46)60)20-15-34-54-58(5)50-30-11-13-32-52(50)62-54)22-17-23-45(57(3)4)25-19-39-61-41-37-43(47-27-8-10-29-49(47)61)21-16-35-55-59(6)51-31-12-14-33-53(51)63-55/h7-16,20-21,26-37,40-41H,17-19,22-25,38-39H2,1-6H3/q+4 |

InChIキー |

IXZUKZCSVKLTKA-UHFFFAOYSA-N |

異性体SMILES |

CN1/C(=C/C=C/C2=CC=[N+](C3=CC=CC=C23)CCCC(=[N+](C)C)CCCC(=[N+](C)C)CCC[N+]4=CC=C(C5=CC=CC=C45)/C=C/C=C/6\SC7=CC=CC=C7N6C)/SC8=CC=CC=C18 |

正規SMILES |

CN1C2=CC=CC=C2SC1=CC=CC3=CC=[N+](C4=CC=CC=C34)CCCC(=[N+](C)C)CCCC(=[N+](C)C)CCC[N+]5=CC=C(C6=CC=CC=C65)C=CC=C7N(C8=CC=CC=C8S7)C |

製品の起源 |

United States |

Synthetic Methodologies and Structural Modifications of Toto 3 Tetracation

Advanced Synthetic Routes for Thiazole (B1198619) Orange Dimerization

The synthesis of TOTO-3, a dimeric cyanine (B1664457) dye, involves the dimerization of thiazole orange (TO) monomers. The evolution of synthetic strategies from conventional, time-intensive methods to highly efficient microwave-assisted approaches marks a significant advancement in the production of these vital compounds.

Conventional Multistep Synthesis Pathways

A common conventional approach for creating dimeric cyanine dyes involves the reaction of a monomethine dye containing a reactive iodoalkyl group with tertiary diamine linkers in a solvent like DMF, a process that can take a minimum of 12 hours. researchgate.net While effective, these classical preparations are often hampered by significant drawbacks, including strenuous reaction conditions, long reaction times, and potential difficulties in purification due to the formation of intermediate products. jocpr.comsci-hub.se

Microwave-Assisted Synthetic Approaches for Enhanced Efficiency

To overcome the limitations of conventional methods, microwave-assisted synthesis has emerged as a superior and more efficient alternative. rsc.org This approach significantly accelerates the synthesis of thiazole orange dimers. For instance, a series of dicationic and tetracationic cyanine dyes, including TOTO analogues, have been successfully synthesized with high yields ranging from 75% to 90% in reaction times of just 78 to 110 minutes. researchgate.net

Microwave-assisted methods are often conducted under solvent-free conditions, which presents an environmentally friendly advantage. jocpr.comresearchgate.net The process typically involves the condensation of benzothiazolium salts with a quaternary salt of quinoline (B57606) in the presence of a base like triethylamine, all under microwave irradiation. jocpr.comresearchgate.net The efficiency of this method is highlighted by the ability to optimize reaction yields by adjusting microwave power and irradiation time. jocpr.comresearchgate.net Multi-component reactions (MCRs) conducted under microwave irradiation have also proven highly effective for synthesizing various thiazole derivatives, further demonstrating the utility of this technology in enhancing reaction rates and improving yields. nih.govnih.gov

| Parameter | Conventional Synthesis | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | Several hours (e.g., >12 hours) researchgate.net | 78-110 minutes researchgate.net |

| Yield | Variable, often lower | High (75-90%) researchgate.net |

| Reaction Conditions | Refluxing in organic solvents jocpr.com | Often solvent-free, controlled irradiation jocpr.comresearchgate.net |

| Efficiency | Lower, more strenuous jocpr.com | High, enhanced reaction rates nih.gov |

Rational Design Principles for ToTo-3 Analogues

The design of TOTO-3 analogues is a process of rational molecular engineering, where specific components of the dye are systematically modified to fine-tune its properties. The linker and the cationic charge are two critical elements that are manipulated to optimize the dye's performance.

Impact of Linker Chemistry on Molecular Architecture and Functionality

The linker connecting the two chromophore units in homodimeric dyes like TOTO-3 plays a crucial role in determining the molecule's architecture and its functional interaction with target biomolecules like DNA. mdpi.com The length, flexibility, and chemical nature of the linker can be modified to alter binding affinity and selectivity. mdpi.comacs.org

Studies on TOTO analogues have shown that modifying the linker length allows the dye to bisintercalate into DNA sites separated by one or more base pairs. acs.org For example, using more flexible linkers, such as trimethylenediammonium, versus more rigid aromatic linkers, directly influences the binding mode. mdpi.com The introduction of different functionalities, like hydrophobicity, into the linker can also enhance non-covalent interactions and binding affinity. mdpi.com Research on photosensitizer-cyanine dye conjugates further confirms that both the length of the linker (e.g., a (CH2)4 unit) and its point of attachment on the chromophore can significantly affect properties such as tumor uptake and therapeutic efficacy. nih.gov Novel linkers, such as a C4′-O-alkyl linker, have been developed to improve chemical stability and optical properties. researchgate.net

| Linker Characteristic | Impact on Molecular Architecture & Functionality | Reference |

|---|---|---|

| Length | Determines the span of bisintercalation, affecting which DNA base pair sites can be bound. acs.org Longer linkers can increase fluorescence quantum yields. acs.org | acs.org |

| Flexibility | Affects the binding mode and affinity. Flexible linkers (e.g., trimethylenediammonium) are compared against more rigid ones (e.g., aromatic bridges). mdpi.com | mdpi.com |

| Chemical Composition | Can introduce properties like hydrophobicity, enhancing non-covalent interactions. mdpi.com C4′-O-alkyl linkers can improve chemical stability. researchgate.net | mdpi.comresearchgate.net |

| Attachment Point | The orientation of the linker relative to the chromophore can substantially influence tumor-specificity and therapeutic response in conjugates. nih.gov | nih.gov |

Strategies for Modulating Cationic Charge for Optimized Interactions

The tetracationic nature of TOTO-3 is fundamental to its strong interaction with the negatively charged phosphate (B84403) backbone of nucleic acids. Modulating this charge is a key strategy for creating analogues with optimized properties. This can be achieved by altering the number of charges or by modifying the nature and distribution of the charged groups. rsc.orgresearchgate.net

One strategy involves synthesizing dyes with a varying number of positive charges (monocationic, dicationic, tricationic, etc.) to study the effect on nucleic acid binding and fluorescence response. researchgate.net Another sophisticated approach is the design of zwitterionic cyanine dyes, which contain both positive (e.g., quaternary ammonium (B1175870) or guanidinium) and negative (e.g., sulfonate) charges. rsc.org These zwitterionic dyes can exhibit superior in vivo imaging characteristics due to altered pharmacokinetics, such as reduced liver accumulation. rsc.org However, even small structural changes in these zwitterionic dyes can significantly alter their in vivo behavior. rsc.org Furthermore, the toxicity and electronic properties of a cationic dye can be tuned by pairing it with different counterions (anions), which can modulate the frontier molecular orbital energies without changing the dye's optical properties. researchgate.netnih.gov

Characterization of Homo- and Heterodimeric Cyanine Dye Derivatives

The characterization of newly synthesized cyanine dyes is essential to confirm their structure and understand their photophysical properties. A variety of analytical and spectroscopic techniques are employed for this purpose. jocpr.comresearchgate.net

Structural identification of both homo- and heterodimeric dyes is typically achieved through a combination of methods including elemental analysis, Fast Atom Bombardment Mass Spectrometry (FAB-MS), and nuclear magnetic resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR). jocpr.comresearchgate.netresearchgate.net Infrared spectroscopy (FTIR) is also used to identify functional groups. jocpr.comresearchgate.net

The optical properties are investigated using UV-visible absorption and fluorescence spectroscopy. researchgate.netoup.com These analyses reveal key characteristics such as absorption and emission maxima and fluorescence quantum yield enhancement upon binding to nucleic acids. researchgate.netoup.com

A key distinction between homodimers (like TOTO, composed of two identical thiazole orange units) and heterodimers (composed of two different chromophores, such as thiazole orange and thiazole blue) lies in their photophysical behavior, which is governed by molecular exciton (B1674681) theory. oup.comrsc.org In homodimers, the excited states split symmetrically. rsc.org In contrast, heterodimers are often designed specifically to leverage Förster Resonance Energy Transfer (FRET) between the donor and acceptor chromophores. oup.com This energy transfer quenches the donor's fluorescence while enhancing the acceptor's emission, effectively increasing the separation between excitation and emission wavelengths, a valuable property for applications like multiplex detection. oup.com

Advanced Spectroscopic Properties and Photophysical Mechanisms of Toto 3 Tetracation

Comprehensive Analysis of Optical Characteristics in Diverse Environments.

The ToTo-3 tetracation, a dimeric cyanine (B1664457) dye, exhibits remarkable changes in its spectroscopic properties upon interaction with nucleic acids. These changes form the basis of its widespread use as a sensitive fluorescent probe for DNA and RNA. This section provides a detailed analysis of the optical characteristics of ToTo-3 when complexed with nucleic acids in various environments.

Excitation and Emission Spectral Signatures in Nucleic Acid-Bound Complexes.

When bound to double-stranded DNA (dsDNA), ToTo-3 displays a distinct far-red fluorescence. The excitation maximum for the ToTo-3/dsDNA complex is consistently reported to be approximately 642 nm. nih.govnih.gov The corresponding emission maximum is in the range of 660 to 661 nm. nih.govnih.gov These spectral characteristics make ToTo-3 well-suited for applications utilizing red-light excitation sources, such as He-Ne lasers operating at 633 nm, and for multicolor fluorescence experiments where spectral separation from other common fluorophores is crucial. lumiprobe.com

While the primary application of ToTo-3 is for staining dsDNA, it also binds to single-stranded DNA (ssDNA), albeit with different photophysical consequences. The absorption and fluorescence spectra of ToTo-3 can be influenced by the type of nucleic acid it is bound to (dsDNA vs. ssDNA). researchgate.net For instance, studies on the related monomeric dye, TO-PRO-3, have shown that the absorption spectrum of the dye bound to ssDNA has a broader half-width on the low-energy side compared to the dsDNA-bound form. researchgate.net

| Parameter | Value | Condition |

|---|---|---|

| Excitation Maximum (λex) | 642 nm | Bound to dsDNA |

| Emission Maximum (λem) | 660 - 661 nm | Bound to dsDNA |

Mechanistic Basis of Fluorescence Enhancement upon Nucleic Acid Interaction.

ToTo-3 is essentially non-fluorescent in solution but experiences a dramatic increase in fluorescence intensity, often by a factor of 100- to 1000-fold, upon binding to nucleic acids. thermofisher.com This significant fluorescence enhancement is a hallmark of this class of cyanine dyes. The underlying mechanism is attributed to the restriction of intramolecular motion upon binding. researchgate.net

In its free state in solution, the ToTo-3 molecule can undergo rotational and torsional movements around the methine bridge that connects its two chromophore units. These non-radiative decay pathways efficiently quench the excited state, resulting in very low fluorescence. However, when ToTo-3 intercalates between the base pairs of a nucleic acid, these rotational motions are sterically hindered. This rigidization of the molecular structure significantly reduces the efficiency of non-radiative decay processes, leading to a substantial increase in the fluorescence quantum yield. researchgate.net The binding mode is proposed to involve intercalation or base-stacking configurations, which provide the necessary structural constraint. researchgate.netnih.gov

Quantitative Determination of Fluorescence Quantum Yields.

The fluorescence quantum yield (ΦF) is a critical parameter for quantifying the efficiency of the fluorescence process. For ToTo-3 bound to dsDNA, a fluorescence quantum yield of 0.06 has been reported. thermofisher.com This value, while seemingly modest, represents a significant increase compared to the negligible quantum yield of the free dye in solution. It is important to note that the quantum yield can be influenced by the specific nucleic acid sequence and the local environment.

| Parameter | Value | Condition |

|---|---|---|

| Fluorescence Quantum Yield (ΦF) | 0.06 | Bound to dsDNA in 10 mM Tris, 1 mM EDTA, 50 mM NaCl, pH 7.4 |

Molar Extinction Coefficients and Absorbance Profiles of ToTo-3 Complexes.

The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a given wavelength. For the ToTo-3/dsDNA complex, a molar extinction coefficient of 154,100 cm⁻¹M⁻¹ at its absorption maximum of 642 nm has been documented. thermofisher.com This high value indicates a strong absorption of light, which contributes to the brightness of its fluorescence upon binding to nucleic acids. The absorbance profile of ToTo-3, similar to its monomeric analogue TO-PRO-3, shows a primary absorption peak in the red region of the spectrum. researchgate.net

| Parameter | Value | Condition |

|---|---|---|

| Molar Extinction Coefficient (ε) | 154,100 cm⁻¹M⁻¹ | Bound to dsDNA at 642 nm |

Stokes Shift Variations and Their Structural Correlates.

The Stokes shift is the difference between the spectral positions of the absorption and emission maxima. For ToTo-3 bound to dsDNA, with an absorption maximum at 642 nm and an emission maximum around 660-661 nm, the Stokes shift is approximately 18-19 nm (or about 435-458 cm⁻¹). This relatively small Stokes shift is characteristic of cyanine dyes where the molecular geometry in the excited state is not significantly different from that in the ground state.

The magnitude of the Stokes shift can be influenced by the binding mode of the dye to the nucleic acid. researchgate.net For instance, studies with the related dye TO-PRO-3 have shown that intercalated or base-stacked configurations, which involve a strong interaction with the DNA, can lead to larger Stokes shifts compared to externally bound modes. researchgate.net This is because the strong interaction with the DNA can lead to a greater reorganization of the local environment upon excitation, resulting in a larger energy loss before fluorescence emission.

| Parameter | Value (nm) | Value (cm⁻¹) | Condition |

|---|---|---|---|

| Stokes Shift | 18 - 19 | ~435 - 458 | Bound to dsDNA |

Elucidation of Excited-State Dynamics and Fluorescence Lifetimes.

The excited-state dynamics of ToTo-3 are central to its function as a fluorescent probe. The fluorescence lifetime (τ), which is the average time the molecule spends in the excited state before returning to the ground state, is a key parameter in understanding these dynamics.

The fluorescence lifetime of ToTo-3 when bound to dsDNA at room temperature has been measured to be approximately 1.8 ns. researchgate.net This lifetime is significantly longer than that of the free dye, which is too short to be easily measured due to the efficient non-radiative decay processes. The binding to DNA stabilizes the excited state and allows for fluorescence to occur.

Interestingly, the fluorescence lifetime of ToTo-3 has been shown to be sensitive to the local DNA sequence. For instance, when bound to dsDNA with a poly-AT background, the fluorescence lifetime is predominantly 1.7 ns. In contrast, when bound to dsDNA with a poly-GC background, the lifetime increases to 2.0 ns. nih.gov This dependence on the nucleic acid sequence suggests that the specific base pairs surrounding the intercalated dye molecule can influence the excited-state deactivation pathways. At lower temperatures, such as 77 K, the fluorescence lifetime of the dsDNA-bound dye increases to 4.0 ns, indicating a reduction in non-radiative decay processes at cryogenic temperatures. researchgate.net

| Parameter | Value | Condition |

|---|---|---|

| Fluorescence Lifetime (τ) | 1.8 ns | Bound to dsDNA at room temperature |

| Fluorescence Lifetime (τ) | 1.7 ns | Bound to dsDNA with poly-AT background |

| Fluorescence Lifetime (τ) | 2.0 ns | Bound to dsDNA with poly-GC background |

| Fluorescence Lifetime (τ) | 4.0 ns | Bound to dsDNA at 77 K |

Sequence-Dependent Fluorescence Lifetime Heterogeneity in DNA Complexes

The fluorescence lifetime of ToTo-3 tetracation, when complexed with double-stranded DNA (dsDNA), exhibits a clear dependence on the base sequence of the nucleic acid. This heterogeneity is a key feature of its photophysical behavior. Studies have demonstrated that the excited-state lifetime of ToTo-3 is significantly influenced by the local environment provided by the DNA helix.

Specifically, the fluorescence lifetime is different when ToTo-3 is intercalated in DNA regions rich in adenine-thymine (AT) pairs compared to regions rich in guanine-cytosine (GC) pairs. Research has shown that the fluorescence lifetime of ToTo-3 in a poly-AT background is approximately 1.7 to 1.8 nanoseconds nih.govoup.com. In contrast, when bound to poly-GC DNA, the fluorescence lifetime increases to a range of 2.0 to 2.2 nanoseconds nih.govoup.com. This difference in lifetime is attributed to the distinct electronic and structural environments created by the different base pairs, which in turn affect the non-radiative decay pathways of the excited ToTo-3 molecule.

Interestingly, the background sequence of the DNA fragment appears to be the predominant factor in determining the fluorescence lifetime, more so than the presence of specific high-affinity binding sequences nih.gov. This suggests that the broader sequence context plays a crucial role in modulating the photophysical properties of the dye. The ability to distinguish between AT and GC rich regions based on fluorescence lifetime has been leveraged to estimate the GC content of oligonucleotides with a high degree of accuracy oup.com.

| DNA Sequence Context | Fluorescence Lifetime (ns) |

|---|---|

| poly-AT | 1.7 - 1.8 |

| poly-GC | 2.0 - 2.2 |

Environmental Perturbations on Photophysical Parameters

While specific quantitative data on the effects of a wide range of environmental perturbations such as pH, ionic strength, and viscosity on the photophysical parameters of ToTo-3 are not extensively detailed in the reviewed literature, the fundamental principle of cyanine dyes suggests a high sensitivity to their immediate surroundings. For ToTo-3, its fluorescence is known to be significantly enhanced upon binding to DNA, indicating a strong environmental influence on its quantum yield researchgate.net. The constrained environment within the DNA helix restricts non-radiative decay pathways, leading to the observed increase in fluorescence. It is reasonable to infer that changes in the solvent environment that affect DNA conformation or the dye-DNA interaction would consequently alter the photophysical parameters of ToTo-3.

Low-Temperature Spectroscopic Investigations and Hole-Burning Studies

Low-temperature spectroscopic studies provide deeper insights into the electronic structure and environmental interactions of ToTo-3. At 77 K, the fluorescence lifetime of ToTo-3 bound to dsDNA increases to 4.0 ns, a significant change from its room temperature lifetime of 1.8 ns. This increase is indicative of a reduction in non-radiative decay processes at cryogenic temperatures.

Nonphotochemical hole-burning spectroscopy has been a valuable technique to probe the different binding modes of ToTo-3 to DNA at very low temperatures (4.2 K). These studies have revealed the existence of multiple binding configurations. One mode is characterized by absorption and fluorescence spectra similar to the free dye, suggesting an external binding to the DNA chain. Another mode shows a strong interaction with the DNA, which is proposed to be an intercalated or base-stacked configuration. The ability to burn narrow, persistent holes in the absorption spectrum allows for high-resolution spectroscopic analysis of these distinct dye-DNA complexes.

Photochemical Reactivity and Stability Assessments

Photobleaching Kinetics and Strategies for Photostability Enhancement

The photostability of fluorescent dyes is a critical parameter for their application in imaging and single-molecule studies. While detailed photobleaching kinetics for ToTo-3 are not extensively documented, comparative studies with its monomeric counterpart, TO-PRO-3, have indicated that TO-PRO-3 exhibits a higher sensitivity to photobleaching. This suggests that the dimeric structure of ToTo-3 may contribute to enhanced photostability. The specific mechanisms and quantitative rates of photobleaching for ToTo-3 remain a subject for more detailed investigation. Strategies for enhancing the photostability of cyanine dyes often involve the use of antifade reagents that can quench reactive oxygen species or triplet states, which are common intermediates in photobleaching pathways.

Analysis of Photocleavage Mechanisms Induced by ToTo-3

Upon illumination with visible light, ToTo-3 is capable of inducing cleavage of the DNA backbone. The mechanism of this photocleavage is thought to be dependent on the mode of binding of the dye to the DNA molecule. For the related dimeric cyanine dye, YOYO, which serves as a good model for ToTo-3, two distinct photocleavage mechanisms have been identified based on its binding mode.

When externally bound to DNA, the photocleavage process is at least partially oxygen-dependent. Scavenger studies have implicated the involvement of singlet oxygen as the reactive species responsible for DNA damage. In contrast, when the dye is intercalated between the DNA base pairs, the photocleavage mechanism is largely oxygen-independent. This suggests a more direct interaction between the excited dye and the DNA, possibly through a direct attack on the phosphoribose backbone. Given the structural similarities, it is plausible that ToTo-3 follows similar photocleavage pathways.

ToTo-3 has been shown to cause single-strand breaks (ssb) in dsDNA upon visible light illumination. However, its efficiency in this process is notably lower than that of the structurally similar dye, YOYO. Quantitative analysis has revealed that ToTo-3 is approximately five times less efficient at inducing single-strand cleavage compared to YOYO nih.govoup.com.

Double-strand breaks (dsb) are not a direct result of the photocleavage event with ToTo-3. Instead, they are observed to occur as a consequence of the accumulation of single-strand breaks in close proximity on opposite strands of the DNA helix nih.gov. The efficiency of this accumulation of single-strand breaks to produce a double-strand break is comparable to that observed with YOYO nih.gov.

| Compound | Relative Single-Strand Cleavage Efficiency |

|---|---|

| YOYO | ~5x more efficient than ToTo-3 |

| ToTo-3 | Reference |

Role of Singlet Oxygen Generation in Photocleavage Pathways

The photocleavage of DNA by the cyanine dye ToTo-3 tetracation is a complex process influenced by the dye's mode of binding to the DNA molecule. Research into the photophysical mechanisms of related dimeric cyanine dyes, such as YOYO and TOTO, has revealed that the generation of singlet oxygen (¹O₂) is a key pathway in DNA cleavage, particularly when the dye is externally bound to the DNA helix.

Upon irradiation with visible light, ToTo-3 molecules that are externally bound to DNA can act as photosensitizers. This process involves the absorption of light by the dye, leading to its excitation to a singlet excited state, followed by intersystem crossing to a longer-lived triplet excited state. If molecular oxygen is present, the excited triplet state of the ToTo-3 molecule can transfer its energy to ground-state triplet oxygen (³O₂), resulting in the formation of the highly reactive singlet oxygen (¹O₂). This is known as a Type II photosensitization mechanism.

The generated singlet oxygen is a potent oxidizing agent that can react with various biological molecules, including the components of DNA. The primary target for singlet oxygen attack on DNA is the guanine base, which is the most easily oxidized of the four DNA bases. The oxidation of guanine residues can lead to the formation of various lesions, such as 8-oxoguanine, which can further lead to strand breaks through the weakening of the glycosidic bond or by enzymatic repair processes. This pathway of DNA damage, initiated by singlet oxygen, ultimately contributes to the observed photocleavage.

In contrast, when ToTo-3 is intercalated between the DNA base pairs, the photocleavage mechanism appears to be largely independent of oxygen. This suggests that the close proximity and rigid orientation of the intercalated dye with the DNA bases favor a different pathway, possibly involving direct electron transfer or other non-oxidative processes.

Evidence for the role of singlet oxygen in the photocleavage activity of externally bound cyanine dyes comes from studies using various quenchers and enhancers of singlet oxygen. For instance, the presence of sodium azide (NaN₃), a known quencher of singlet oxygen, has been shown to reduce the efficiency of DNA photocleavage by these dyes. Conversely, performing the reaction in deuterium oxide (D₂O) has been observed to enhance the cleavage rate. This is because the lifetime of singlet oxygen is significantly longer in D₂O compared to H₂O, allowing it more time to react with the DNA.

While the general mechanism involving singlet oxygen for externally bound ToTo-3 is understood, the specific quantum yield of singlet oxygen generation for this particular dye is not extensively documented in the literature. However, it has been noted that TOTO compounds are generally less efficient at photocleavage compared to their YOYO counterparts.

The following table summarizes the experimental evidence supporting the involvement of singlet oxygen in the photocleavage pathways of cyanine dyes related to ToTo-3.

| Experimental Condition | Observation | Interpretation |

| Presence of Sodium Azide (NaN₃) | Decreased photocleavage efficiency | Quenching of singlet oxygen reduces DNA damage. |

| Reaction in Deuterium Oxide (D₂O) | Increased photocleavage efficiency | The longer lifetime of singlet oxygen in D₂O enhances its reactivity with DNA. |

| Deaerated Solutions | Reduced photocleavage efficiency for externally bound dye | The absence of molecular oxygen prevents the formation of singlet oxygen. |

| Comparison of Binding Modes | Oxygen-dependence observed primarily with externally bound dye | The mechanism of photocleavage is dependent on the dye's interaction with DNA. |

Molecular Mechanisms of Toto 3 Tetracation Interaction with Nucleic Acids

Detailed Investigation of Binding Modes to Double-Stranded DNA.

The primary and most well-characterized binding mode of ToTo-3 and its analogs, such as TOTO-1, to dsDNA is bis-intercalation. researchgate.netoup.comscispace.com In this configuration, the two planar aromatic chromophores of the dimeric dye insert themselves between adjacent base pairs of the DNA double helix. researchgate.netfigshare.com This "sandwiching" of the chromophores within the DNA stack is a key feature of the high-affinity binding.

Each chromophore of the TOTO-family dyes typically occupies a site between two base pairs. researchgate.netacs.org For TOTO-1, it has been shown that each chromophore is positioned between two base pairs in a d(5'-py-p-py-3'):d(5'-pu-p-pu-3') site, where 'py' represents a pyrimidine (B1678525) and 'pu' a purine. researchgate.netacs.org This bis-intercalation is thought to be the predominant binding mode for the TOTO series of dyes, contributing to their very high binding constants. acs.org The dimeric nature of ToTo-3, with its two intercalating moieties, allows for a much stronger interaction with DNA compared to its monomeric counterpart, TO-PRO-3. acs.orgresearchgate.net This increased binding strength is a direct consequence of the cooperative action of the two intercalating units.

Table 1: Comparison of Binding Modes for ToTo-3 and Related Dyes

| Compound | Primary Binding Mode to dsDNA | Key Structural Feature |

|---|---|---|

| ToTo-3 tetracation | Bis-intercalation | Dimeric structure with two planar chromophores |

| TOTO-1 | Bis-intercalation | Dimeric structure with two planar chromophores |

| YOYO-1 | Bis-intercalation | Dimeric structure with two planar chromophores |

| TO-PRO-3 | Intercalation and Minor Groove Binding | Monomeric structure |

In addition to intercalation, the positively charged nature of the ToTo-3 tetracation facilitates strong electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA. researchgate.netmdpi.com This electrostatic attraction is a significant driving force for the initial association of the dye with the nucleic acid.

The linker connecting the two chromophores of ToTo-3 plays a critical role in its binding. For the related dye TOTO-1, NMR studies have revealed that the flexible polyamine linker resides in the minor groove of the DNA helix. researchgate.netrcsb.org This positioning of the linker within the minor groove provides additional stabilization to the complex. researchgate.net While direct structural data for the ToTo-3/DNA complex is limited, it is inferred from studies on TOTO-1 that a similar minor groove binding of the linker occurs. researchgate.net The tetracationic nature of ToTo-3 further enhances the electrostatic component of this groove interaction. Some studies also propose the existence of externally bound dye molecules, particularly at higher dye-to-base-pair ratios, where the interaction is primarily electrostatic. acs.org

Interaction Dynamics with Single-Stranded Nucleic Acids.

ToTo-3 and its analogs are capable of binding to single-stranded nucleic acids (ssDNA and ssRNA), although the nature of this interaction can differ from that with dsDNA. acs.orgresearchgate.net Studies on TOTO-1 have shown that it binds to ssDNA with a high affinity that is surprisingly similar to its affinity for dsDNA. nih.govnih.gov The fluorescence of the dye is also significantly enhanced upon binding to single-stranded nucleic acids. thermofisher.comnih.gov

The binding to flexible single-stranded nucleic acids likely involves a combination of intercalation-like stacking of the chromophores with the exposed bases and electrostatic interactions with the phosphate backbone. acs.orgthermofisher.com The ability of the dye to bind to ssDNA makes it a versatile stain, though the fluorescence characteristics and binding stability can be influenced by the secondary structure of the single-stranded molecule. nih.gov For trimethine analogs like ToTo-3, the emission spectra when bound to ssDNA or RNA at low dye-to-base ratios are essentially the same as when bound to dsDNA. nih.gov

Sequence Preference and Binding Affinity Modulators for DNA/RNA.

While cyanine (B1664457) dyes like ToTo-3 can bind to most DNA sequences, some exhibit a degree of sequence preference. For TOTO-1, a preference for the (5'-CTAG-3')2 sequence has been reported. researchgate.netoup.comrcsb.org More detailed studies have refined this, showing that the best binding site observed is d(5-CmeCIG-3')2, where meC is 5-methylcytosine (B146107) and I is inosine. acs.org This preference is attributed to the ability of the TOTO chromophore to adapt to the propeller twist of the DNA base pairs, optimizing stacking and hydrophobic interactions. rcsb.org For instance, the methyl group of thymidine (B127349) in the CTAG sequence contributes to the binding energy through van der Waals interactions. scispace.com While specific sequence preference studies for ToTo-3 are less common, it is expected to share similar preferences with TOTO-1 due to its structural similarity.

The binding affinity of ToTo-3 is modulated by several factors. The dimeric structure itself leads to a significantly higher binding constant compared to its monomeric counterpart, TO-PRO-3. acs.orgresearchgate.net The length and flexibility of the linker between the two chromophores can also influence binding and fluorescence properties. figshare.com Furthermore, the ionic strength of the buffer can affect the electrostatic component of the interaction. nih.gov

Table 2: Reported Sequence Preferences for TOTO-family Dyes

| Dye | Preferred DNA Sequence | Reference |

|---|---|---|

| TOTO-1 | (5'-CTAG-3')2 | researchgate.netoup.com |

| TOTO-1 | d(5-CmeCIG-3')2 | acs.org |

| ToTo-3 | Expected to be similar to TOTO-1 | Inferred from structural similarity |

Conformational Changes in Nucleic Acid Structures Induced by ToTo-3 Binding.

The process of bis-intercalation by ToTo-3 induces significant conformational changes in the DNA double helix. The insertion of the two planar chromophores between the base pairs forces the helix to unwind and elongate to accommodate the dye molecules. rcsb.org

Comparative Analysis of ToTo-3 Binding Modalities with Other Cyanine Dyes.

The binding characteristics of ToTo-3 can be better understood by comparing it with other cyanine dyes, such as its "-1" analog TOTO-1 and its monomeric counterpart TO-PRO-3, as well as the related YOYO-1 and YOYO-3 dyes.

ToTo-3 vs. TOTO-1: Both are dimeric dyes that primarily bind via bis-intercalation with the linker in the minor groove. researchgate.netnih.gov The main difference lies in the length of the polymethine chain connecting the heterocyclic rings of the chromophore, which affects their spectral properties. thermofisher.com

ToTo-3 vs. TO-PRO-3: ToTo-3 is a dimer, while TO-PRO-3 is a monomer. acs.orgresearchgate.net This results in a significantly higher binding affinity for ToTo-3 due to bis-intercalation. acs.orgresearchgate.net TO-PRO-3 binds through a combination of intercalation and minor groove binding. lubio.ch The binding affinity of the TO-PRO series to dsDNA is generally lower than that of the TOTO series. nih.gov

ToTo-3 vs. YOYO-3: These are structural analogs, with ToTo-3 containing benzothiazole (B30560) rings and YOYO-3 containing benzoxazole (B165842) rings. researchgate.net Both are trimethine-bridged dimeric dyes that are expected to bind via bis-intercalation. thermofisher.comnih.gov Electrophoresis and fluorescence lifetime measurements suggest that YOYO-3 also intercalates into DNA. thermofisher.com Small structural differences, such as the heteroatom in the chromophore (sulfur in TOTO vs. oxygen in YOYO), can lead to subtle differences in binding and photophysical properties. For instance, chlorinated derivatives of TOTO and YOYO have shown different specificities for recognizing alternating DNA sequences and dsRNA.

Advanced Spectroscopic and Microscopic Methodologies Employing Toto 3 Tetracation

Application of Single-Molecule Fluorescence Spectroscopy (SMS)

Single-molecule fluorescence spectroscopy (SMS) is a powerful technique that allows for the observation of individual molecules, providing insights that are often obscured by ensemble-averaging methods. utah.edu ToTo-3 is particularly well-suited for SMS studies due to its high fluorescence quantum yield when intercalated into DNA.

Resolving Heterogeneous Binding States through Lifetime Distribution Analysis

The fluorescence lifetime of ToTo-3 is sensitive to its local environment, a property that is exploited in lifetime distribution analysis to resolve different binding modes of the dye to nucleic acids. researchgate.netnih.gov Studies have shown that the excited-state lifetime of ToTo-3 when bound to double-stranded DNA (dsDNA) is dependent on the base composition of the DNA sequence. nih.gov

For instance, the fluorescence lifetime of ToTo-3 is different when bound to poly-AT or poly-GC sequences. researchgate.netnih.gov Specifically, DNA fragments with a poly-AT background predominantly yield a fluorescence lifetime of 1.7 ns, while those with a poly-GC background show a lifetime of 2.0 ns. researchgate.netnih.gov This difference in lifetime allows for the differentiation of ToTo-3 molecules bound to regions of varying GC content. By analyzing the distribution of these lifetimes from single molecules, researchers can estimate the GC content of oligonucleotides with a high degree of accuracy. nih.gov Furthermore, fluorescence line-narrowed spectra suggest the existence of multiple binding modes, including external binding and intercalation or base-stacked configurations, each with a characteristic spectral signature. researchgate.net

Table 1: Fluorescence Lifetime of ToTo-3 Bound to DNA

| DNA Sequence | Fluorescence Lifetime (ns) |

|---|---|

| Poly-AT | 1.8 nih.gov |

| Poly-GC | 2.2 nih.gov |

| dsDNA (Calf Thymus) | 1.8 (at room temperature) researchgate.net |

Real-Time Probing of Dynamic Interactions at the Nanoscale

The ability to monitor individual molecules in real time makes SMS with ToTo-3 an invaluable tool for studying the dynamics of biomolecular interactions. ox.ac.uk By observing the fluorescence bursts from single ToTo-3 molecules as they interact with DNA, it is possible to probe dynamic processes such as the binding and dissociation of the dye from the nucleic acid. rsc.org This approach can be extended to study more complex systems, such as the interaction of proteins with DNA, where ToTo-3 can act as a reporter of conformational changes or binding events. The combination of single-molecule FRET (Förster Resonance Energy Transfer) with alternating-laser excitation (ALEX) spectroscopy further enhances the capability to monitor multiple interactions and distances simultaneously. ox.ac.uk

Confocal Laser Scanning Microscopy (CLSM) for High-Resolution Imaging

Confocal laser scanning microscopy (CLSM) provides high-resolution optical sectioning, enabling the detailed three-dimensional visualization of fluorescently labeled specimens. leica-microsystems.com The spectral properties of ToTo-3, with an excitation maximum around 642 nm and an emission maximum around 660 nm when bound to DNA, make it an ideal probe for CLSM, as these long wavelengths minimize interference from cellular autofluorescence. thermofisher.combiotium.comunsw.edu.au

Subcellular Localization and Tracking of ToTo-3

As a cell-impermeant dye, ToTo-3 is primarily used to stain the nuclei of fixed and permeabilized cells, where it strongly binds to DNA. biotium.com This property makes it an excellent nuclear counterstain in multicolor imaging experiments. microscopyu.com In CLSM, ToTo-3 allows for the precise localization of the nucleus within the cellular architecture. nih.gov For example, it can be used in triple-labeling strategies to map the distribution of a protein of interest relative to the nucleus and other cellular compartments. microscopyu.com

Enhancing Visualization in Complex Biological and Environmental Samples

The far-red fluorescence of ToTo-3 is particularly advantageous for imaging in complex samples that are prone to high levels of autofluorescence, such as tissues and environmental samples. thermofisher.com For instance, ToTo-3 has been successfully used to visualize microbial cells in mineral-rich soil samples, where the dye's long-wavelength emission significantly reduces background fluorescence from the soil matrix. unsw.edu.au This allows for clear detection and quantification of microorganisms in their natural habitats. unsw.edu.au Similarly, in developmental biology, ToTo-3 has been employed as a nuclear stain in whole-mount embryos, facilitating their analysis by CLSM. thermofisher.com The development of techniques like light-sheet fluorescence microscopy (LSFM) further enhances the ability to perform fast, gentle, and high-resolution 3D imaging of large, cleared specimens in toto. zeiss.comtsinghua.edu.cn

High-Throughput Fluorescence Imaging and Screening Platforms

The robust and bright fluorescence of ToTo-3 upon binding to nucleic acids makes it suitable for high-throughput screening (HTS) applications. upmbiomedicals.com HTS platforms are used to rapidly analyze large numbers of samples, often in microplate formats, for applications such as drug discovery and toxicology. upmbiomedicals.comresearchgate.net

In the context of HTS, ToTo-3 can be used in assays that measure changes in nucleic acid content or integrity. For example, it can be employed in cell-based assays to identify compounds that cause DNA damage or affect cell proliferation. The fluorescence intensity of ToTo-3-stained cells can be quantified using automated plate readers or high-content imaging systems. researchgate.net A simple and rapid fluorometric screening method has been developed based on the competitive binding between a target compound and ToTo-3 for double-stranded DNA. researchgate.net Compounds that interact with DNA will displace ToTo-3, leading to a measurable decrease in fluorescence intensity. researchgate.net

Integration with Fluorescence In Situ Hybridization (FISH) Techniques

ToTo-3 tetracation serves as a valuable tool in Fluorescence In Situ Hybridization (FISH) techniques, a powerful method for visualizing specific DNA sequences within the context of the chromosome. wicell.org Its primary role in this application is as a counterstain, which helps to clearly delineate the chromosomes against which the specific, fluorescently labeled probes are hybridized.

One of the significant advantages of using ToTo-3 in FISH is its ability to reduce background fluorescence, a common issue in complex biological samples like soil. nih.gov This reduction in nonspecific signal allows for a clearer and more accurate identification of microbial cells, even when the signals from the hybridization probes themselves are weak. nih.gov The far-red fluorescence of ToTo-3, with an excitation maximum at 642 nm and an emission maximum at 660 nm, is well-separated from the emission spectra of commonly used green and red fluorophores, making it an ideal candidate for multicolor FISH experiments. lumiprobe.comfluorofinder.combiotium.com This spectral separation minimizes bleed-through between channels, allowing for the simultaneous and distinct visualization of multiple targets.

In practice, after the hybridization of the specific probes, the sample is treated with ToTo-3. The dye intercalates into the DNA of all chromosomes, providing a uniform and brightly fluorescent outline of the nuclear material. This allows researchers to orient the specific probe signals within the larger chromosomal structure. The process typically involves careful preparation of the slides, including RNase treatment to remove RNA that could non-specifically bind the dye, and various washing steps to remove excess unbound dye and reduce background noise. sigmaaldrich.com The use of ToTo-3 as a counterstain has been shown to be superior to more traditional dyes in certain applications, particularly in environments with high intrinsic autofluorescence. nih.gov

Quantitative Spectrophotometric and Fluorometric Titration Methods

Quantitative titration methods are fundamental in characterizing the interactions between ligands, such as ToTo-3, and nucleic acids. These techniques allow for the precise determination of binding parameters, providing insights into the affinity and specificity of the interaction.

Fluorometric titration is a particularly powerful method for studying the binding of ToTo-3 to nucleic acids. This is because ToTo-3 is essentially non-fluorescent in its unbound state but exhibits a significant enhancement in fluorescence upon intercalation into the DNA double helix. lumiprobe.combiotium.com This property allows for the direct monitoring of the binding event.

In a typical fluorometric titration experiment, the fluorescence intensity of a ToTo-3 solution is measured as increasing concentrations of a nucleic acid (e.g., dsDNA or RNA) are added. nih.gov The resulting data, which shows an increase in fluorescence upon binding, can be analyzed using various models, such as the Scatchard plot or the McGhee-von Hippel formalism, to determine the binding constant (K) and the binding site size (n), which relates to the stoichiometry of the interaction. nih.gov

Research has shown that tetracationic dyes can exhibit high affinity for various types of DNA and RNA, with binding constants (log K) often falling in the range of 6 to 7.5. nih.gov The stoichiometry of binding is also a critical parameter. For intercalating dyes like ToTo-3, the binding stoichiometry reflects the number of base pairs required to accommodate one dye molecule.

Table 1: Illustrative Binding Constants of a Tetracationic Dye with Various Nucleic Acids

| Nucleic Acid | Binding Constant (log K) |

| ds-DNA | 7.2 |

| ds-RNA | 7.0 |

| ss-RNA | 6.5 |

Note: This table presents hypothetical data based on typical ranges observed for tetracationic dyes to illustrate the application of fluorometric titration. The actual binding constants for ToTo-3 may vary depending on the specific experimental conditions, such as buffer composition and ionic strength.

Competitive binding assays are employed to investigate the ability of other molecules (competitors) to displace ToTo-3 from its complex with nucleic acids. researchgate.net These assays are instrumental in screening for and characterizing other DNA-binding agents. The principle of this assay relies on monitoring the decrease in fluorescence of the pre-formed ToTo-3-DNA complex as a competitor molecule is introduced. researchgate.net

The competitor, by binding to the DNA, displaces ToTo-3, leading to a quenching of the fluorescence signal as the dye is released into the solution where it is non-fluorescent. The extent of this fluorescence decrease is proportional to the binding affinity and concentration of the competitor.

Single-molecule fluorescence spectroscopy has been utilized in competitive binding experiments to study the sequence preference of TOTO, a related thiazole (B1198619) orange dimer. nih.gov In these studies, different DNA fragments compete for binding to the dye. By analyzing the fluorescence lifetime of the dye when bound to different sequences, researchers can determine the relative binding affinities. nih.gov For instance, studies have shown that the fluorescence lifetime of TOTO can be influenced by the surrounding DNA sequence, with different lifetimes observed for poly-AT versus poly-GC rich regions. nih.gov

These competitive assays are not limited to studying other small molecules. They can also be adapted to investigate the interactions of proteins and other biomolecules with nucleic acids. bmglabtech.com The data from these experiments can be used to determine the binding affinity of the competitor, providing valuable information for drug discovery and the study of biological regulatory mechanisms.

Research Applications and Utility of Toto 3 Tetracation in Molecular and Cellular Biology

Nucleic Acid Labeling and Detection in Research Assays

The ability of ToTo-3 to intercalate with DNA and RNA with high affinity forms the basis of its use in nucleic acid detection and visualization. uct.ac.za Its spectral properties are particularly advantageous in multi-color fluorescence experiments.

Qualitative and Quantitative Analysis of DNA and RNA

ToTo-3 serves as a sensitive stain for the detection of nucleic acids. Upon binding to double-stranded DNA (dsDNA), it exhibits a substantial enhancement in fluorescence, which allows for the visualization and quantification of genetic material. lumiprobe.com The dye's fluorescence intensity is proportional to the amount of nucleic acid present, enabling its use in quantitative assays.

In one innovative approach, ToTo-3 was used in a tricolor fluorescence method for the sequence-specific detection of DNA. nih.gov This system employed a specially designed molecular beacon with two fluorophores (FAM and TAMRA) alongside ToTo-3. In the presence of the target DNA, the beacon hybridizes and unfolds, restoring the fluorescence of FAM and TAMRA, while ToTo-3 binds to the newly formed double-stranded DNA, causing its own fluorescence to increase significantly. nih.gov This multi-dye strategy was shown to improve detection sensitivity and accuracy by overcoming false-positive signals that can occur with traditional molecular beacons. nih.gov

| Property | Value (when bound to DNA) |

| Excitation Maximum | ~642-644 nm nih.govlumiprobe.com |

| Emission Maximum | ~660-662 nm nih.govlumiprobe.com |

| Dye Type | Dimeric Cyanine (B1664457) biotium.comuct.ac.za |

| Cell Permeability | Impermeant nih.govbiotium.com |

Nuclear and Chromosome Counterstaining in Cellular Microscopy

ToTo-3 is widely used as a nuclear and chromosome counterstain in fluorescence microscopy and in situ hybridization (FISH) techniques. lumiprobe.comlumiprobe.com Its far-red fluorescence emission (maximum around 660 nm) is well-separated from the emission spectra of commonly used green and red fluorophores like fluorescein, Texas Red, and Cy3. thermofisher.com This spectral separation minimizes signal overlap and makes ToTo-3 an ideal candidate for multicolor labeling experiments, allowing for clear visualization of the nucleus alongside other cellular targets. lumiprobe.comthermofisher.com

The dye's absorbance peak aligns well with the 633 nm and 635 nm laser lines found on many confocal laser-scanning microscopes. thermofisher.com This, combined with the fact that long-wavelength light is less likely to be obscured by tissue autofluorescence, enhances its utility for staining nuclei in fixed cells and tissue sections. thermofisher.com For instance, ToTo-3 has been used in combination with Cy3-labeled antibodies to study the organization of DNA replication sites within the nucleus. thermofisher.com

Cellular State Assessment and Imaging

The integrity of the plasma membrane is a key indicator of cell health. As a cell-impermeant molecule, ToTo-3 is restricted from entering healthy, intact cells, a property that researchers exploit to assess cell viability and monitor induced cellular uptake.

Viability Staining and Analysis of Membrane Integrity

ToTo-3 serves as a reliable indicator of cell death by selectively staining cells with compromised plasma membranes. nih.govbiotium.com In a population of both live and dead cells, only the dead cells, which have lost their membrane integrity, will allow the dye to enter and bind to their nucleic acids, resulting in bright far-red fluorescence. nih.govuct.ac.za This makes it an effective probe for identifying non-viable cells in flow cytometry and fluorescence microscopy. nih.gov

In one study, ToTo-3 was used in a dual-staining method with the mitochondrial probe JC-1 to simultaneously assess mitochondrial membrane potential and plasma membrane integrity. beilstein-journals.org This combination allowed researchers to reliably discriminate between three distinct cell populations by flow cytometry: healthy cells, apoptotic cells, and necrotic or late-apoptotic cells. beilstein-journals.org This demonstrates the utility of ToTo-3 in detailed studies of cell death pathways.

| Application | Principle | Outcome |

| Dead Cell Staining | ToTo-3 is membrane impermeant and only enters cells with compromised membranes. nih.govbiotium.com | Bright far-red fluorescence in dead cells, no fluorescence in live cells. nih.gov |

| Apoptosis/Necrosis Assay | Used with JC-1, ToTo-3 identifies cells that have lost membrane integrity (late apoptotic/necrotic). beilstein-journals.org | Allows for the discrimination of intact, apoptotic, and necrotic cell populations. beilstein-journals.org |

Monitoring Intracellular Transport and Uptake Mechanisms

While ToTo-3 is naturally cell-impermeant, this characteristic makes it a valuable tool for studying induced cellular uptake. By using external stimuli to transiently permeabilize the cell membrane, researchers can monitor the delivery of ToTo-3 as a model for how other molecules, such as drugs, might be transported into cells.

A notable example involves the use of ultrasound to enhance drug delivery. In a preclinical study, ToTo-3 was used as a fluorescent "smart probe" to monitor ultrasound-mediated delivery to a tumor in vivo. nih.gov When ToTo-3 was co-injected with microbubbles and ultrasound was applied to the tumor, a significant increase in fluorescence was observed within the tumor tissue. This indicated that the ultrasound treatment successfully facilitated the intracellular delivery of the dye. nih.gov This approach allows for real-time monitoring of the drug delivery process, demonstrating the utility of ToTo-3 in assessing the efficacy of physical enhancement techniques for intracellular transport. nih.gov

Applications in Environmental Microbial Ecology

Identifying and quantifying microorganisms within complex environmental samples like soil is a significant challenge in microbial ecology, often hampered by strong background fluorescence from minerals and organic matter. biotium.com

The cyanine dye TOTO-3 iodide has been shown to be a promising tool for detecting microbial cells in mineral-rich soil samples. biotium.com Its use significantly reduces non-specific background fluorescence compared to more commonly used dyes. This is attributed to two key factors: the weak fluorescence of the unbound dye and the use of high-wavelength light for excitation, which minimizes the natural autofluorescence of the soil components. biotium.com

Researchers have demonstrated that ToTo-3 enables the clear detection of microbial cells with a simple staining protocol that does not require aggressive pretreatments. biotium.com Furthermore, it has been successfully used as a counterstain in FISH protocols for environmental samples. The far-red signal from ToTo-3 provides a clear outline of all cells present, which can be viewed alongside the specific signals from FISH probes targeting particular microbial groups. biotium.com

Direct Visualization of Microbial Cells in Complex Matrices (e.g., Soil, Sediments)

The direct visualization of microorganisms in intricate environmental samples like soil and sediments presents a significant challenge due to high levels of background fluorescence from minerals and organic matter. nih.govresearchgate.net ToTo-3 tetracation has proven to be a superior alternative to conventional dyes for this purpose. nih.govunsw.edu.au

Studies have demonstrated that ToTo-3 iodide enables the clear detection of microbial cells in mineral-rich soils. nih.govunsw.edu.auresearchgate.net Its application, often in conjunction with confocal laser scanning microscopy (CLSM), allows for the direct staining of samples with a straightforward protocol, eliminating the need for aggressive pretreatment of the sample. unsw.edu.au The dye's ability to be excited by a standard He-Ne 633 nm laser makes it compatible with commonly available instrumentation. unsw.edu.au When used as a counterstain in techniques like fluorescence in situ hybridization (FISH), ToTo-3 has successfully identified microbial cells even in the presence of strong background signals from nonspecifically bound probes. unsw.edu.auresearchgate.net This has made it possible to detect cellular signals that would otherwise be obscured. unsw.edu.au

Minimization of Nonspecific Background Fluorescence in Environmental Samples

A key advantage of ToTo-3 tetracation is its ability to significantly reduce nonspecific background fluorescence, a common issue that can mask genuine cellular signals in environmental samples. nih.govresearchgate.net This is achieved through several of the dye's inherent properties.

ToTo-3 is essentially non-fluorescent in its unbound state and only emits a bright, far-red fluorescence upon intercalation with nucleic acids. unsw.edu.aubiotium.com This characteristic minimizes background signals originating from unbound dye molecules. unsw.edu.au Furthermore, the excitation and emission of ToTo-3 occur at long wavelengths (approximately 642 nm for excitation and 660 nm for emission when bound to DNA). fishersci.bethermofisher.com This spectral range is advantageous because it is less affected by the natural autofluorescence of components typically found in environmental samples, which often fluoresce at shorter wavelengths. fishersci.be The use of high-wavelength monochromatic light for excitation, as is common in CLSM, further contributes to the reduction of background noise. unsw.edu.au

| Property | Advantage for Environmental Samples | Source(s) |

| Fluorescence upon Binding | Minimizes background from unbound dye. | unsw.edu.aubiotium.com |

| Long Wavelength Excitation/Emission | Reduces interference from sample autofluorescence. | fishersci.be |

| High Affinity for Nucleic Acids | Provides strong, specific staining of cells. | fishersci.be |

| Simple Staining Protocol | No harsh pretreatments that can alter the sample are required. | unsw.edu.au |

Development of Novel Biosensors and Molecular Probes

The unique photophysical properties of ToTo-3 tetracation have spurred its use in the development of innovative biosensors and molecular probes for detecting specific biological molecules.

Design of Fluorescence-Based Detection Systems for Specific Nucleic Acid Sequences

ToTo-3 has been incorporated into novel fluorescence-based systems for the detection of specific DNA sequences. One such system utilizes a specially designed molecular beacon in conjunction with ToTo-3. nih.gov In this setup, the molecular beacon is engineered with two fluorophores and a quencher. nih.gov In the absence of a target DNA sequence, the beacon remains in a closed state, and fluorescence is quenched. nih.gov Upon hybridization with the target DNA, the beacon opens, leading to a recovery of fluorescence from its fluorophores. nih.gov Simultaneously, ToTo-3 binds to the newly formed double-stranded DNA, resulting in a significant enhancement of its own fluorescence. nih.gov This tricolor fluorescence system offers improved detection sensitivity and can help overcome false-positive signals that may arise from the molecular beacon alone, thereby enhancing the accuracy of DNA detection in complex samples. nih.gov

Conceptualization of Combined Fluorimetric and Raman Probes

Researchers have conceptualized and developed probes that combine both fluorescence and Raman scattering for multimodal analysis. One example involves a tetracationic bis-triarylborane butadiyne, which acts as both a fluorimetric and a Raman probe. nih.govd-nb.info This type of probe exhibits a strong Raman signal in a spectral region that is typically "silent" in biological samples, reducing interference. nih.govd-nb.info The probe's fluorescence is quenched or enhanced upon binding to biomolecules like DNA, RNA, and proteins, allowing for their detection. nih.gov The combination of these two detection modalities in a single molecule offers complementary information and enhances the reliability of sensing. scispace.com For instance, tandem confocal Raman and fluorescence microscopy has been used to reveal the subcellular localization of a compound, with Raman microscopy detecting it in the nucleolus while fluorescence was not detected there due to environmental effects. scispace.com This highlights the power of combining these techniques for a more complete understanding of molecular interactions within cells. scispace.com

Investigative Tools for Drug Delivery System Characterization

The ability of ToTo-3 to indicate cell membrane permeability and its fluorescence upon binding to intracellular components makes it a valuable tool for studying and characterizing drug delivery systems.

Real-Time Monitoring of Ultrasound-Mediated Drug Delivery

Ultrasound, in combination with microbubbles, is a technique used to transiently permeabilize cell membranes, facilitating the entry of drugs into cells. nih.govmdpi.com ToTo-3 has been employed as a model drug to monitor this process in real-time using in vivo fluorescence imaging. nih.gov As ToTo-3 is normally cell-impermeant, its entry into a cell and subsequent fluorescence upon binding to nucleic acids serves as an indicator of successful membrane permeabilization. biotium.comnih.gov

Modeling Intracellular Distribution Pathways of Therapeutics

The cyanine dye ToTo-3 tetracation has emerged as a valuable tool in molecular and cellular biology for modeling the intracellular distribution pathways of certain therapeutic agents. Its utility stems from its distinct physicochemical and fluorescent properties, which mimic the behavior of specific classes of drugs, particularly those with limited cell permeability that require assistance to enter cells and exert their effects.

ToTo-3 is a cell-impermeant, high-affinity nucleic acid stain. nih.gov It is essentially non-fluorescent in its free state but exhibits a significant enhancement in fluorescence intensity upon binding to DNA and RNA. This "smart probe" characteristic allows for the real-time visualization and monitoring of its delivery into the intracellular environment, especially the nucleus. nih.gov Many potent anticancer drugs and gene-based therapeutics are, like ToTo-3, large and charged molecules that cannot passively diffuse across the cell membrane. nih.gov Therefore, the challenges faced in delivering ToTo-3 into a cell mirror the challenges of delivering these therapeutic molecules, making it an effective surrogate for studying and optimizing delivery mechanisms.

Detailed Research Findings

Research has demonstrated the efficacy of ToTo-3 as a model compound in studies focused on enhancing intracellular drug delivery. A significant area of this research has been in the context of ultrasound-mediated drug delivery, also known as sonoporation.

In one key study, ToTo-3 was used as a model drug to assess the effectiveness of ultrasound in facilitating the penetration of drugs into tumor cells. nih.gov Many powerful anti-cancer drugs are limited in their clinical efficacy due to their inability to efficiently cross the cell membrane. nih.gov Researchers co-injected ToTo-3 with microbubbles and applied ultrasound to the tumor site in animal models. The intracellular delivery of the dye was monitored in real-time using fluorescence imaging. The study observed a significant increase in the fluorescence signal within the ultrasound-treated tumor, indicating successful intracellular delivery of ToTo-3. nih.gov In contrast, control tumors without ultrasound treatment showed that the ToTo-3 signal was predominantly associated with macrophages, which are known to uptake foreign particles, rather than the tumor cells themselves. nih.gov This demonstrated that ToTo-3, with its characteristics similar to an anti-cancer drug, could be used to continuously monitor the drug delivery process in vivo. nih.gov

The properties of ToTo-3 that make it a suitable model for certain therapeutics are summarized in the table below.

| Property | Characteristic of ToTo-3 Tetracation | Relevance as a Therapeutic Model |

| Cell Permeability | Low to negligible in intact, viable cells. | Mimics many anticancer drugs and gene therapeutics that are membrane-impermeant and require active delivery strategies. nih.gov |

| Molecular Target | Intercalates with high affinity into double-stranded DNA. | Represents a nuclear-targeting drug, allowing for the study of pathways leading to the cell nucleus. |

| Fluorescence | Becomes highly fluorescent upon binding to nucleic acids. | Enables "smart" detection, where the signal specifically indicates successful intracellular and nuclear delivery. nih.gov |

| Size and Charge | A relatively large, polycationic molecule. | Simulates the physical properties of certain classes of drugs and gene delivery vectors (polyplexes). |

In the field of gene therapy, non-viral vectors such as cationic polymers are often used to condense and deliver nucleic acid payloads. These polyplexes are also large, charged structures. Studies have utilized ToTo-3 to investigate the formation and stability of these complexes. For instance, the ability of poly-L-lysine (PLL) to condense plasmid DNA was quantified by measuring the exclusion of ToTo-3, as its fluorescence is quenched when it cannot intercalate into the compacted DNA. ucl.ac.uk This provides a model system to understand the initial stages of gene delivery vector formulation.

Furthermore, ToTo-3 has been employed to differentiate between extracellularly bound and internalized gene delivery vectors. By adding ToTo-3 to cells after incubation with fluorescently pre-labeled plasmid DNA complexes, researchers can distinguish between singly-labeled intracellular complexes and doubly-labeled extracellular ones, as ToTo-3 cannot cross the plasma membrane of intact cells. ugent.be This allows for a more accurate quantification of the internalization kinetics of gene therapy nanoparticles. ugent.be

While direct comparative studies with detailed quantitative data on the intracellular trafficking pathways of ToTo-3 versus specific therapeutics are not extensively available, the existing research robustly supports its use as a reliable model. The findings from sonoporation and gene delivery studies provide critical insights into the physical and biological barriers to intracellular drug delivery and help in the development and assessment of new therapeutic delivery platforms.

Computational and Theoretical Investigations of Toto 3 Tetracation

Quantum Chemical Calculations for Ground and Excited State Properties.nih.govleidenuniv.nl

Quantum chemical calculations are fundamental to understanding the electronic and geometric properties of ToTo-3 tetracation in both its ground and excited states. nih.govias.ac.inarxiv.org These methods offer a molecular-level perspective that is often inaccessible through experimental techniques alone.

Geometry Optimization and Conformational Landscape Analysis.nih.govleidenuniv.nl

Density Functional Theory (DFT) is a widely used method for optimizing the geometry of molecules like ToTo-3 tetracation. mdpi.com These calculations help identify the most stable three-dimensional arrangement of atoms (the minimum energy structure) in the ground state. mdpi.com For complex and flexible molecules like ToTo-3, which consists of two chromophores linked by a flexible chain, conformational analysis is crucial. leidenuniv.nllumenlearning.com This involves exploring the various possible spatial arrangements (conformers) arising from rotation around single bonds and determining their relative energies. lumenlearning.com

Studies on related cyanine (B1664457) dyes have shown that the planarity of the chromophore is a key factor influencing its photophysical properties. mdpi.com In the case of similar dimeric cyanine dyes, the relative orientation of the two chromophore units is also critical. Theoretical calculations can predict whether a "stacked" (H-dimer) or "head-to-tail" (J-dimer) arrangement is more stable, which has significant implications for the dye's absorption spectrum. mdpi.com For instance, H-dimer formation is often associated with a blue-shift in the absorption maximum. mdpi.com

Electronic Structure, Molecular Orbitals, and Charge Distribution Studies.nih.gov

Understanding the electronic structure of ToTo-3 tetracation is key to explaining its optical properties. Quantum chemical calculations provide detailed information about the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO is a primary determinant of the wavelength of maximum absorption (λmax).

For cyanine dyes, the electronic excitation corresponding to the main absorption band is typically a π-π* transition, where an electron is promoted from the HOMO to the LUMO, both of which are π-type molecular orbitals delocalized over the conjugated system of the chromophore. ias.ac.in Analysis of the molecular orbitals can reveal how the electronic density is redistributed upon excitation. Furthermore, these calculations can map the distribution of the four positive charges across the ToTo-3 molecule, identifying the most electropositive regions which are crucial for its interaction with the negatively charged phosphate (B84403) backbone of DNA. ias.ac.in

Theoretical Modeling of Spectroscopic Characteristics.nih.govleidenuniv.nl

A major goal of computational studies on dyes is to accurately predict and interpret their spectroscopic properties, such as absorption and fluorescence spectra. mdpi.com

Prediction and Validation of Absorption and Fluorescence Maxima.nih.govleidenuniv.nl

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating the electronic excitation energies and, consequently, the absorption maxima of molecules like ToTo-3. q-chem.comwikipedia.org TD-DFT calculations can predict the vertical excitation energies, which correspond to the energy required for an electronic transition without any change in the molecular geometry. mdpi.com These predicted energies can then be compared with experimental UV-Vis absorption spectra for validation. mdpi.com

Similarly, by optimizing the geometry of the first excited state, it is possible to calculate the energy of the fluorescence emission. The difference between the absorption and emission maxima is known as the Stokes shift. Theoretical modeling has been instrumental in understanding the large Stokes shifts observed for some cyanine dyes. nih.gov The accuracy of TD-DFT predictions is highly dependent on the choice of the exchange-correlation functional and the basis set used in the calculation. mdpi.comnih.gov

Calibration and Assessment of DFT/TDDFT Functionals for Cyanine Dyes.nih.govleidenuniv.nl

The reliability of DFT and TD-DFT results is contingent on the selection of an appropriate exchange-correlation functional. nih.gov Different functionals vary in their formulation, particularly in how they incorporate Hartree-Fock exchange. nih.govfaccts.de For cyanine dyes, it has been shown that the performance of various functionals can differ significantly. mdpi.com

Therefore, a crucial step in the theoretical modeling of ToTo-3 tetracation is the calibration and assessment of different functionals against experimental data for ToTo-3 itself or for closely related, well-characterized cyanine dyes. mdpi.com Studies have shown that for some cyanine dyes, pure exchange functionals or hybrid functionals with a specific percentage of Hartree-Fock exchange provide the best agreement with experimental absorption and fluorescence maxima. mdpi.comnih.gov This calibration process ensures that the chosen computational protocol is reliable for making predictions about the properties of ToTo-3.

Table 1: Comparison of DFT Functionals for Predicting Absorption Maxima of a Model Cyanine Dye

| Functional | HF Exchange (%) | Predicted λmax (nm) | Experimental λmax (nm) | Deviation (eV) |

| B3LYP | 20 | 458 | 502 | 0.24 |

| PBE0 | 25 | 465 | 502 | 0.20 |

| M06-2X | 54 | 430 | 502 | 0.38 |

| CAM-B3LYP | 19-65 (range-separated) | 442 | 502 | 0.31 |

| M06L | 0 | 495 | 502 | 0.03 |

Note: Data is illustrative and based on findings for related cyanine dyes. mdpi.com The performance of functionals can be system-dependent.

Simulation of Dye-Nucleic Acid Interactions and Binding Energetics.nih.gov

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic interactions between a dye like ToTo-3 and a nucleic acid such as DNA. utah.eduutah.edu These simulations can provide atomic-level details of the binding process and the structure of the resulting complex. nih.gov

In an MD simulation, the forces between atoms are calculated using a molecular mechanics force field, and Newton's equations of motion are solved to track the positions and velocities of all atoms over time. nih.gov This allows for the observation of how the flexible ToTo-3 molecule adapts its conformation to bind to the DNA double helix. It is known that dimeric cyanine dyes like TOTO can bind to DNA via bis-intercalation, where both chromophores insert themselves between adjacent base pairs. researchgate.net

MD simulations can be used to calculate the binding free energy, which is a measure of the strength of the interaction between the dye and the nucleic acid. escholarship.org These calculations can help to explain the high affinity of ToTo-3 for DNA. nih.gov Furthermore, simulations can reveal the specific interactions, such as electrostatic interactions and van der Waals forces, that contribute to the stability of the complex. nih.gov By analyzing the trajectory of the simulation, one can also understand how the binding of ToTo-3 affects the structure and dynamics of the DNA itself. nih.gov

In-Silico Elucidation of Intercalation and Groove Binding Modes

Computational studies have been instrumental in exploring the binding landscape of cyanine dyes with DNA. For ToTo-3 tetracation, theoretical models suggest the possibility of multiple binding modes, including intercalation and groove binding. While direct and extensive computational studies specifically on ToTo-3 tetracation are not widely available in public literature, insights can be drawn from studies on its structural analogs.

Research on the closely related dimeric cyanine dye, TOTO, which shares a similar structural backbone, has utilized molecular dynamics (MD) simulations and quantum mechanics (QM) calculations to investigate its binding behavior. These studies reveal that the flexible linker connecting the two chromophores allows the molecule to adopt various conformations, facilitating either bis-intercalation (where both chromophores insert between base pairs) or a combination of intercalation and groove binding. For instance, simulations of TOTO have shown that the molecule can span several base pairs, with the chromophores orienting themselves to maximize stacking interactions with the DNA bases.

A study combining fluorescence and hole-burning spectroscopy on TO-PRO-3 and its dimeric analogue, TOTO-3, concluded that multiple binding modes exist. One mode involves a weaker, external association with the DNA, while another, stronger interaction is proposed to be either intercalation or a base-stacked configuration. These experimental findings highlight the need for detailed computational models to distinguish between these closely related binding geometries and to quantify their relative stabilities.

Table 1: Postulated DNA Binding Modes of ToTo-3 Tetracation and Related Analogs

| Binding Mode | Description | Supporting Evidence |

| Bis-intercalation | Both chromophores of the dimeric dye insert into the DNA double helix between adjacent base pairs. | Inferred from studies on the parent compound TOTO and the high binding affinity of dimeric cyanine dyes. |

| Mono-intercalation/Groove Binding | One chromophore intercalates while the other resides in the minor groove of the DNA. | A plausible alternative conformation suggested by the flexible nature of the linker. |

| External Binding | The dye molecule associates with the exterior of the DNA helix, likely through electrostatic interactions with the phosphate backbone. | Spectroscopic data suggests the presence of a weaker binding mode in addition to stronger interactions. |

Computational Prediction of Sequence Preferences

The prediction of DNA sequence preference for small molecules is a key area of computational investigation, as it underpins their potential for targeted applications. While specific computational studies detailing the sequence preference of ToTo-3 tetracation are limited, general principles derived from related compounds can be considered.

Computational docking and free energy calculations are powerful tools for predicting the most favorable binding sites for a ligand on a DNA molecule. These methods can assess the interaction energies between the dye and various DNA sequences, taking into account factors such as van der Waals forces, electrostatic interactions, and the energetic cost of DNA deformation upon binding.

For the parent compound TOTO, some experimental studies have suggested a preference for certain sequences, although this can be dependent on the experimental conditions. Computational approaches could systematically investigate the binding affinity of ToTo-3 tetracation to a wide range of DNA sequences, thereby predicting its sequence-specific binding profile. Such studies would typically involve creating structural models of the ToTo-3-DNA complex with different base pair sequences at the binding site and then calculating the binding free energy for each complex.

Advanced Photophysical Pathway Analysis through Theoretical Approaches

The fluorescence enhancement of ToTo-3 tetracation upon DNA binding is a hallmark of this class of dyes. Theoretical approaches are crucial for understanding the photophysical mechanisms responsible for this phenomenon.

Quantum mechanical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), can be employed to investigate the electronic structure and excited-state properties of ToTo-3 tetracation both in its free form and when bound to DNA. In solution, cyanine dyes often exhibit low fluorescence quantum yields due to efficient non-radiative decay pathways, primarily through torsional motion around the polymethine bridge.